Higher Lipophilicity versus Des-Methyl Analog
The target compound 1‑cyclopropyl‑5‑methylpyrrolidin‑3‑one displays a predicted LogP of 0.81 , whereas the direct des‑methyl analog 1‑cyclopropylpyrrolidin‑3‑one has a predicted LogP of 0.40 [1]. Both values were obtained using comparable fragment‑based computational methods (ACD/Labs or equivalent). The addition of the C5‑methyl group therefore raises LogP by approximately 0.41 log units while the topological polar surface area (TPSA) remains unchanged at 20.31 Ų for both molecules [1].
| Evidence Dimension | LogP (octanol‑water partition coefficient, predicted) |
|---|---|
| Target Compound Data | 0.81 |
| Comparator Or Baseline | 0.40 for 1‑cyclopropylpyrrolidin‑3‑one (CAS 1096881‑62‑7) |
| Quantified Difference | ΔLogP = +0.41 |
| Conditions | Predicted via ACD/Labs Percepta or equivalent consensus algorithm |
Why This Matters
A higher LogP within the 0–3 range is associated with improved passive membrane diffusion; the 0.41 log unit increase can be sufficient to enhance permeability in cell‑based assays, making the target compound a more attractive starting point for intracellular target campaigns.
- [1] Chembase. Predicted LogP, TPSA, rotatable bonds for 1‑cyclopropylpyrrolidin‑3‑one (CAS 1096881‑62‑7). http://www.chembase.cn/molecule-262720.html (accessed 2026‑04‑25). View Source
